

Application Notes and Protocols: MES Buffer in Plant Tissue Culture Media

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Compound of Interest

Compound Name: MES hemisodium salt

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Introduction

In plant tissue culture, maintaining a stable pH of the culture medium is critical for optimal cell growth, differentiation, and overall success of the culture. The pH of the medium influences nutrient availability and uptake by plant cells. As plant cells grow, they release substances into the medium that can cause significant shifts in pH, potentially leading to nutrient precipitation or toxicity, and ultimately inhibiting growth. 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic biological buffer, one of the original "Good's buffers," widely used to stabilize the pH of plant tissue culture media.^{[1][2][3]} Its pKa of 6.15 at 25°C makes it highly effective in the optimal pH range for most plant cell cultures, which is typically between 5.5 and 6.0.^{[4][5]} MES is preferred because it is not readily metabolized by plant tissues, does not form significant complexes with most metal ions, and is not absorbed through cell membranes.^{[1][3][6]} These application notes provide a detailed protocol for the preparation and use of MES buffer in plant tissue culture media.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of MES buffer in plant tissue culture applications.

| Parameter | Recommended Value/Range | Notes | Source(s) |
|----------------------------------|--|---|------------|
| Final Concentration in Media | 5 mM - 10 mM (approx. 0.05% - 0.2% w/v) | Higher concentrations can be toxic to some plant species.[7] | [8] |
| Target pH of Media | 5.6 - 5.8 | This range is considered optimal for the growth of many plant species, including Arabidopsis. [8][9][10] | [8][9][10] |
| Effective Buffering Range of MES | pH 5.5 - 6.7 | MES is most effective at maintaining a stable pH within this range. [4][5] | [4] |
| Stock Solution Concentration | 0.1 M, 0.5 M, or 1 M | High concentration stock solutions are prepared for convenience and to minimize dilution of the final medium.[1][3] | [1][3][11] |
| Molecular Weight (MES Free Acid) | 195.24 g/mol | Used for calculating the mass of MES powder needed for solutions.[3][5] | [3][5] |

Experimental Protocols

Protocol 1: Preparation of 0.5 M MES Stock Solution (pH 6.0)

This protocol describes the preparation of a 0.5 M MES stock solution, which can be filter-sterilized and stored for later use in preparing plant culture media.

Materials:

- MES Free Acid (MW: 195.24 g/mol)
- Deionized Water (dH₂O)
- 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Beaker or flask
- Magnetic stirrer and stir bar
- Calibrated pH meter
- Graduated cylinder
- Volumetric flask (1 L)
- 0.22 µm sterile filter unit
- Sterile storage bottles

Procedure:

- Add approximately 800 mL of dH₂O to a 1 L beaker.[\[12\]](#)
- Place the beaker on a magnetic stirrer and add a stir bar.
- Weigh out 97.62 g of MES free acid and slowly add it to the water while stirring.[\[7\]](#)[\[12\]](#) The solution will be acidic.
- Once the MES is fully dissolved, begin adjusting the pH. Slowly add 10 N NaOH or KOH dropwise while continuously monitoring the pH with a calibrated pH meter.[\[4\]](#)
- Continue adding the base until the pH of the solution reaches 6.0.
- Carefully transfer the solution to a 1 L volumetric flask.
- Add dH₂O to bring the final volume to exactly 1 L.[\[4\]](#)[\[12\]](#)

- For sterile applications, pass the solution through a 0.22 μm filter into a sterile storage bottle.
[5]
- Label the bottle "0.5 M MES Stock Solution, pH 6.0" and store at 4°C.[4][7]

Protocol 2: Preparation of 1 L of MES-Buffered Plant Tissue Culture Medium (e.g., MS Medium with 5 mM MES)

This protocol details the incorporation of the MES stock solution into a standard plant tissue culture medium, such as Murashige and Skoog (MS) medium.

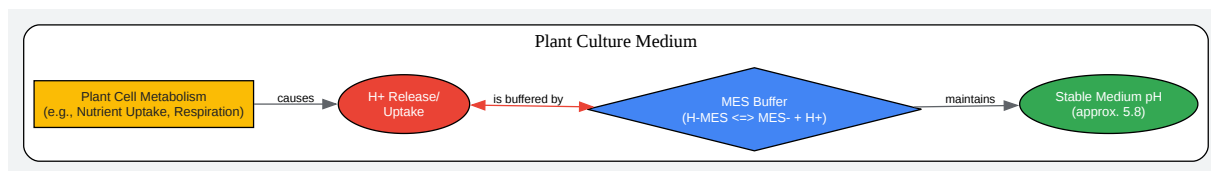
Materials:

- MS medium powder or stock solutions
- Sucrose
- Plant growth regulators (e.g., auxins, cytokinins) as required
- 0.5 M MES Stock Solution (from Protocol 1)
- Deionized Water (dH_2O)
- 1 N HCl and 1 N NaOH/KOH for final pH adjustment
- Gelling agent (e.g., agar, gellan gum)
- Beaker or flask (2 L)
- Magnetic stirrer and stir bar
- Calibrated pH meter
- Autoclave
- Sterile culture vessels

Procedure:

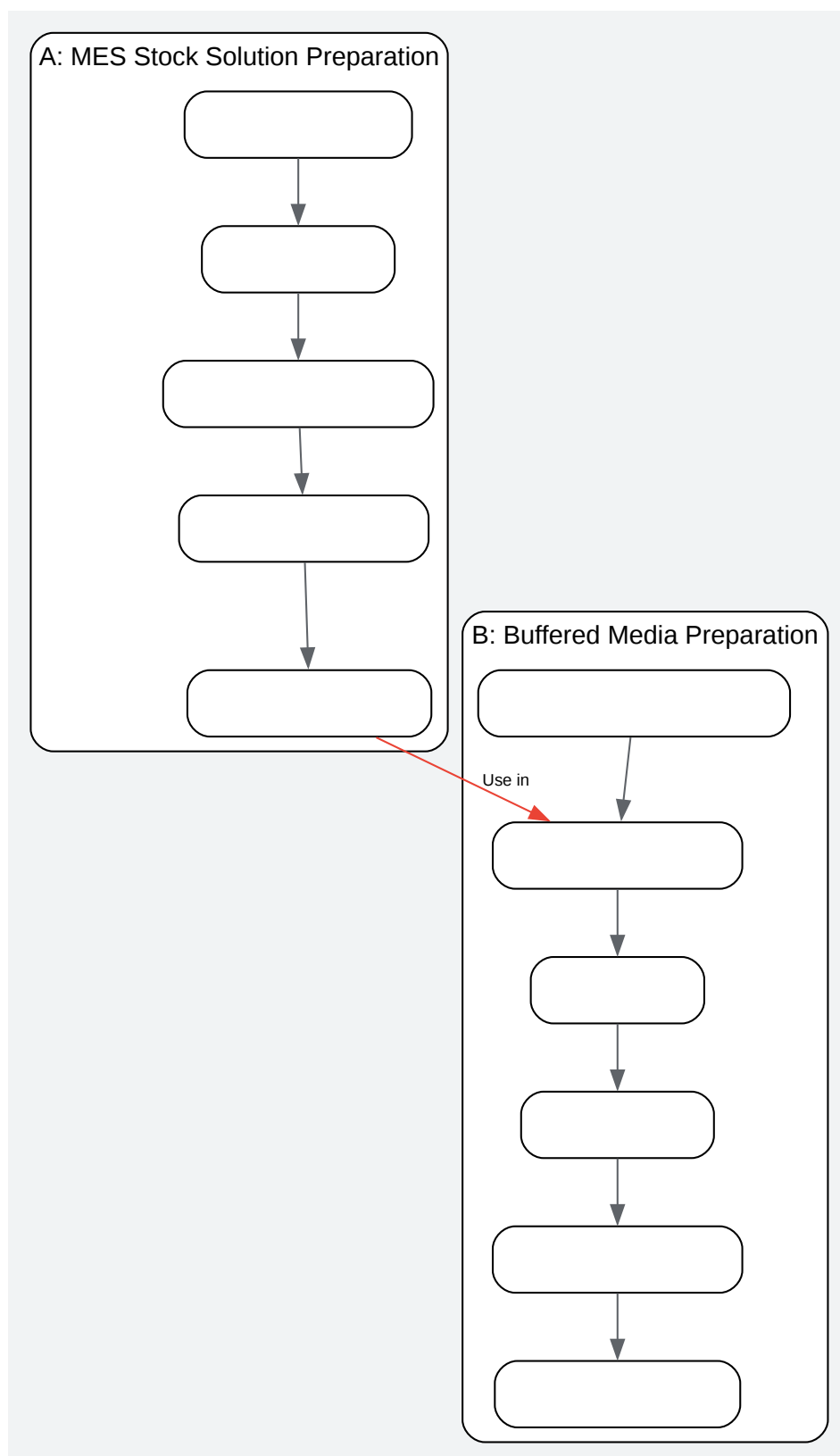
- Add approximately 800 mL of dH₂O to a 2 L beaker.
- Add the MS medium powder (or the required volumes of macro- and micronutrient stock solutions) and dissolve completely with stirring.
- Add the required amount of sucrose (e.g., 30 g for a 3% solution) and dissolve.
- Add the required plant growth regulators from their respective stock solutions.
- Add 10 mL of the 0.5 M MES stock solution to achieve a final concentration of 5 mM MES in the 1 L medium.
- Adjust the volume to approximately 950 mL with dH₂O.
- Check the pH of the medium and, if necessary, adjust to the desired final pH (e.g., 5.8) using 1 N NaOH/KOH or 1 N HCl.[\[13\]](#)
- Add the gelling agent (e.g., 8 g of agar) to the medium.
- Bring the final volume to 1 L with dH₂O.
- Heat the medium gently with stirring to dissolve the gelling agent completely.[\[13\]](#)
- Dispense the medium into culture vessels.
- Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.[\[13\]](#)
- Allow the medium to cool and solidify in a sterile environment.

Visualizations



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Caption: Role of MES buffer in maintaining pH stability in plant culture media.



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Caption: Workflow for preparing MES-buffered plant tissue culture media.

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